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Compound of Interest

Compound Name: 2,3-Epoxy-2-methylbutane

Cat. No.: B1217178

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-
Epoxy-2-methylbutane, a valuable epoxide intermediate in organic synthesis. The following
sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS), providing researchers with the essential data for
identification, characterization, and quality control.

Spectroscopic Data Summary

The key spectroscopic data for 2,3-Epoxy-2-methylbutane are summarized in the tables
below, offering a quick reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data

. . Coupling

] Chemical Shift o ]

Signal Multiplicity Constant (J, Assignment
(3, ppm)
Hz)

1 ~2.7-2.9 Quartet (q) ~5.5 -CH-
2 ~12-14 Singlet (s) - -C(CHs)2-
3 ~1.1-1.3 Doublet (d) ~5.5 -CH(CHs)
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13C NMR (Carbon-13 NMR) Data

Signal Chemical Shift (6, ppm) Assignment
1 ~65 - 68 -C(CHs3)2-

2 ~60 - 63 -CH-

3 ~20-23 -C(CH3)2-

4 ~15-18 -CH(CHs3)

Note: Chemical shifts are approximate and can vary depending on the solvent and

experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 2,3-Epoxy-2-methylbutane exhibits characteristic absorption bands

corresponding to its functional groups.

Wavenumber (cm—?) Intensity Assignment
~2970 - 3000 Strong C-H stretch (alkane)
C-O stretch (epoxide,
~1250 Strong )
asymmetric)
C-O stretch (epoxide,
~900 Strong o )
symmetric ring deformation)
) C-O stretch (epoxide, ring
~850 Medium

breathing)

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2,3-Epoxy-2-methylbutane shows a characteristic

fragmentation pattern.
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miz Relative Intensity (%) Assighment
86 Moderate [M]* (Molecular lon)
71 High [M - CHs]*

M - CzHa4]* (McLaffert
>8 High fearrange]m:nt) '
43 Very High (Base Peak) [CsH7]* or [CHsCOl*

Experimental Protocols

The following sections outline generalized experimental protocols for acquiring the
spectroscopic data presented above. These protocols are intended as a guide and may require
optimization based on the specific instrumentation and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
e Accurately weigh 5-10 mg of 2,3-Epoxy-2-methylbutane.

e Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,
CDCIs) in a clean, dry vial.

e Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition:

Instrument: 300 MHz or higher NMR spectrometer.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-10 ppm.
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o Reference: Tetramethylsilane (TMS) at O ppm.

13C NMR Acquisition:

Instrument: 75 MHz or higher NMR spectrometer.

e Pulse Program: Proton-decoupled pulse sequence.

e Number of Scans: 1024 or more, depending on sample concentration.
o Relaxation Delay: 2-5 seconds.

e Spectral Width: 0-100 ppm.

o Reference: Solvent peak (e.g., CDCls at 77.16 ppm).[1][2][3]

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid):

e Place one to two drops of neat 2,3-Epoxy-2-methylbutane onto the center of a clean, dry
salt plate (e.g., NaCl or KBr).[4]

o Carefully place a second salt plate on top, spreading the liquid into a thin film.

 Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop of the liquid directly
onto the ATR crystal.[5][6]

Data Acquisition:

e Instrument: FTIR spectrometer.

e Mode: Transmittance or ATR.

e Spectral Range: 4000 - 400 cm™1,
e Resolution: 4 cm~1.

e Number of Scans: 16-32.
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e Background: A background spectrum of the clean, empty sample holder (or clean ATR
crystal) should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction and lonization:

e Prepare a dilute solution of 2,3-Epoxy-2-methylbutane in a volatile solvent (e.g., methanol
or dichloromethane).

« Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC) for
separation and purification.

 lonize the sample using Electron lonization (El) at a standard energy of 70 eV.[7][8]

Data Acquisition:

Instrument: GC-Mass Spectrometer.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 35-150.

lonization Mode: Electron lonization (El).

Visualization of Spectroscopic Workflow and Data
Relationships

The following diagrams illustrate the workflow for spectroscopic analysis and the relationship
between the different spectroscopic techniques and the structural information they provide for
2,3-Epoxy-2-methylbutane.
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A generalized workflow for the spectroscopic analysis of 2,3-Epoxy-2-methylbutane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1217178?utm_src=pdf-custom-synthesis
https://www.docbrown.info/page06/spectra/2-methylbutane-nmr13c.htm
https://www.docbrown.info/page06/spectra/2-methylbutane-nmr13c.htm
https://www.docbrown.info/page06/spectra/2-methylbutane-nmr13c.htm
https://scs.illinois.edu/system/files/inline-files/NMR_chem_shifts.pdf
https://chem.washington.edu/sites/chem/files/documents/facilities/nmrsolventschart_001.pdf
https://www.researchgate.net/post/How_to_prepare_a_liquid_sample_for_FTIR_spectrum
https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://bitesizebio.com/82650/ionization-methods-mass-spec/
https://peptid.chem.elte.hu/files/molecules.pdf
https://www.benchchem.com/product/b1217178#spectroscopic-data-of-2-3-epoxy-2-methylbutane-nmr-ir-ms
https://www.benchchem.com/product/b1217178#spectroscopic-data-of-2-3-epoxy-2-methylbutane-nmr-ir-ms
https://www.benchchem.com/product/b1217178#spectroscopic-data-of-2-3-epoxy-2-methylbutane-nmr-ir-ms
https://www.benchchem.com/product/b1217178#spectroscopic-data-of-2-3-epoxy-2-methylbutane-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1217178?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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